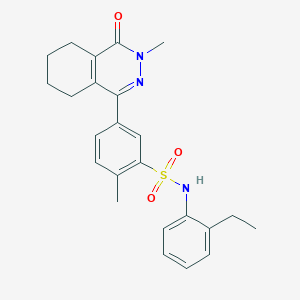![molecular formula C16H21NO3 B11304192 8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B11304192.png)
8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(Dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxy group, and a propyl group attached to the chromen-2-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(Dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce various alkyl or acyl groups to the chromen-2-one core.
Wissenschaftliche Forschungsanwendungen
8-[(Dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of fluorescent dyes and optical brighteners due to its chromophore structure
Wirkmechanismus
The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Dimethylamino-4-hydroxycoumarin: A similar compound with a dimethylamino group and hydroxy group attached to the coumarin core.
8-Dimethylaminoquinoline: Contains a dimethylamino group attached to a quinoline core.
Uniqueness
8-[(Dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one is unique due to its specific combination of functional groups and its chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H21NO3 |
|---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-propylchromen-2-one |
InChI |
InChI=1S/C16H21NO3/c1-5-6-12-10(2)11-7-8-14(18)13(9-17(3)4)15(11)20-16(12)19/h7-8,18H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
QOJKQPFJBNJHKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C2=C(C(=C(C=C2)O)CN(C)C)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11304109.png)
![N-(2-chlorobenzyl)-N-(4-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11304113.png)

![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11304124.png)
![Ethyl 1-{[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperidine-3-carboxylate](/img/structure/B11304156.png)
![1-(3,4-dichlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B11304162.png)
![5,6,7-trimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11304170.png)
![2-[(4-fluorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B11304172.png)
![3-(4-bromophenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11304173.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide](/img/structure/B11304179.png)
![3,4,5-trimethoxy-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide](/img/structure/B11304186.png)
![2-[(4-Methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B11304207.png)
![2-[3-(Morpholin-4-yl)propyl]-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11304210.png)
![(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B11304214.png)
